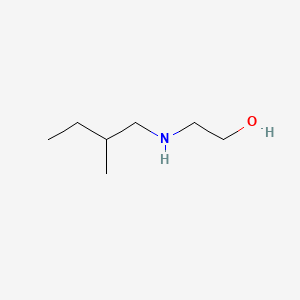

2-(2-Methylbutylamino)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

71172-58-2 |

|---|---|

Molecular Formula |

C7H17NO |

Molecular Weight |

131.22 g/mol |

IUPAC Name |

2-(2-methylbutylamino)ethanol |

InChI |

InChI=1S/C7H17NO/c1-3-7(2)6-8-4-5-9/h7-9H,3-6H2,1-2H3 |

InChI Key |

LYOUIPAWIRANIU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CNCCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 2 Methylbutylamino Ethanol

Advanced Synthetic Routes to 2-(2-Methylbutylamino)ethanol and its Precursors

The synthesis of this compound can be achieved through several strategic pathways, primarily involving the formation of the crucial carbon-nitrogen bond.

One of the most common methods for synthesizing similar amino alcohols is the reductive amination of an aldehyde with an amine. organic-chemistry.org In the case of this compound, this would involve the reaction of 2-methylbutanal with ethanolamine (B43304). This process typically proceeds via an imine intermediate which is then reduced to the final amine product. organic-chemistry.orgnih.gov Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. rroij.comvulcanchem.com

Another viable synthetic route is the alkylation of an amine . This involves the reaction of 2-methylbutylamine (B1361350) with a suitable two-carbon electrophile containing a hydroxyl group or a precursor. A common choice for this is 2-chloroethanol. chemguide.co.uk The reaction proceeds via a nucleophilic substitution mechanism, where the amine displaces the chloride. chemguide.co.uklibretexts.org To drive the reaction to completion, a base is often employed to neutralize the hydrogen chloride formed.

The synthesis of the key precursor, 2-methylbutylamine , can be accomplished from the readily available (S)-2-methylbutanol. researchgate.net Another precursor, 2-methylbutanal , can be prepared by the oxidation of 2-methylbutanol. Conversely, 2-methylbutanal can be reduced to form 2-methylbutanol. quora.com

A summary of potential synthetic strategies is presented in the table below.

| Synthetic Strategy | Reactants | Key Intermediates/Conditions | Advantages | Potential Challenges |

| Reductive Amination | 2-Methylbutanal, Ethanolamine | Imine intermediate, Reducing agent (e.g., NaBH₄, H₂/catalyst) | High selectivity, mild conditions possible | Potential for over-alkylation |

| Amine Alkylation | 2-Methylbutylamine, 2-Chloroethanol | Base (e.g., K₂CO₃, Et₃N) | Utilizes readily available starting materials | Potential for dialkylation, requires control of stoichiometry |

| Ring-opening of Epoxides | 2-Methylbutylamine, Ethylene (B1197577) Oxide | Controlled temperature and pressure, optional catalyst | High yield, industrially scalable | Requires handling of toxic and flammable ethylene oxide |

Mechanistic Investigations of this compound Synthesis Reactions

The two primary synthetic routes to this compound operate through distinct reaction mechanisms.

The reductive amination pathway commences with the nucleophilic attack of the ethanolamine nitrogen on the carbonyl carbon of 2-methylbutanal. This is followed by dehydration to form a Schiff base or imine intermediate. The subsequent step involves the reduction of this imine. When using a hydride reagent like sodium borohydride, a hydride ion (H⁻) attacks the electrophilic carbon of the imine, followed by protonation of the resulting anion to yield the final secondary amine. rroij.com

In the amine alkylation with 2-chloroethanol, the reaction typically proceeds via an SN2 mechanism. chemguide.co.uklibretexts.org The lone pair of electrons on the nitrogen atom of 2-methylbutylamine acts as a nucleophile, attacking the carbon atom bonded to the chlorine. This attack occurs from the backside of the carbon-chlorine bond, leading to an inversion of stereochemistry if the carbon were chiral. The reaction is a single concerted step where the carbon-nitrogen bond is formed simultaneously as the carbon-chlorine bond is broken. chemguide.co.uk The presence of a base is crucial to deprotonate the resulting ammonium (B1175870) salt, regenerating the neutral amine and driving the reaction forward.

Derivatization Strategies for this compound for Academic Applications

The bifunctional nature of this compound, possessing both a secondary amine and a primary alcohol, allows for a variety of derivatization strategies for academic research. These modifications can be used to create a library of related compounds for structure-activity relationship studies or to attach the molecule to other chemical entities.

The hydroxyl group can undergo several key reactions:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst or a coupling agent will form esters.

Etherification: Deprotonation with a strong base followed by reaction with an alkyl halide (Williamson ether synthesis) can be used to form ethers.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. csueastbay.edu

The secondary amine is also a site for various transformations:

Acylation: Reaction with acyl chlorides or anhydrides will form amides. prepchem.com

Alkylation: Further alkylation can occur, although this can be challenging to control and may lead to the formation of a tertiary amine or even a quaternary ammonium salt.

Boc Protection: The amine can be protected with a tert-butyloxycarbonyl (Boc) group, which is a common strategy in multi-step organic synthesis to prevent the amine from reacting while other parts of the molecule are being modified. nih.gov

These derivatization reactions enable the systematic modification of the this compound scaffold, which is a valuable tool in fields such as medicinal chemistry for exploring how structural changes impact biological activity.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are more environmentally benign. mdpi.comsemanticscholar.org These principles can be applied to the synthesis of this compound to reduce waste, use safer solvents, and improve energy efficiency. nih.gov

For the reductive amination pathway, several green improvements can be considered:

Catalytic Hydrogenation: Using hydrogen gas with a recyclable heterogeneous catalyst (e.g., palladium on carbon, ruthenium on zirconia) is a greener alternative to stoichiometric hydride reagents like sodium borohydride. nih.gov This approach generates water as the only byproduct.

Solvent Choice: Replacing traditional volatile organic solvents with greener alternatives like ethanol (B145695), water, or even performing the reaction under solvent-free conditions can significantly reduce the environmental impact. imist.marsc.org Ethanol is a particularly attractive choice as it is a bio-based solvent. mdpi.com

In the context of amine alkylation , green strategies could involve:

Atom Economy: The reaction of an amine with an epoxide, such as ethylene oxide, offers 100% atom economy as all the atoms from the reactants are incorporated into the product. However, the hazardous nature of ethylene oxide presents significant safety challenges that must be carefully managed.

Alternative Leaving Groups: Investigating the use of starting materials with more environmentally friendly leaving groups than halides could be a potential area for green chemistry research.

Furthermore, the use of biocatalysis represents a promising green approach. Enzymes could potentially be used to catalyze the amination or alcohol formation steps with high selectivity and under mild, aqueous conditions. For instance, the amine precursor, 2-methylbutylamine, can be derived from the amino acid isoleucine, highlighting a potential link to renewable feedstocks. nih.gov

The table below summarizes some green chemistry considerations for the synthesis.

| Green Chemistry Principle | Application to this compound Synthesis | Example |

| Use of Catalysis | Employing recyclable catalysts instead of stoichiometric reagents. nih.gov | Using a heterogeneous catalyst like Ru/ZrO₂ for reductive amination. nih.gov |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives. nih.gov | Using ethanol or water as the reaction solvent. mdpi.comimist.ma |

| Atom Economy | Designing syntheses where the maximum proportion of reactant atoms are incorporated into the final product. imist.ma | The reaction of 2-methylbutylamine with ethylene oxide. |

| Use of Renewable Feedstocks | Utilizing starting materials derived from biological sources. nih.gov | Deriving 2-methylbutylamine from the amino acid isoleucine. nih.gov |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Spectroscopic and Advanced Characterization of 2 2 Methylbutylamino Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-(2-Methylbutylamino)ethanol

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments. magritek.com

In the ¹H NMR spectrum, distinct signals would correspond to each unique proton in the molecule. The integration of these signals would reflect the number of protons in each environment. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen), and spin-spin coupling between neighboring non-equivalent protons would result in specific splitting patterns, which can be predicted by the n+1 rule. libretexts.org For instance, the protons on the carbon adjacent to the hydroxyl group (-CH₂OH) would appear as a triplet, being coupled to the two protons of the neighboring methylene (B1212753) group. A key feature in the ¹H NMR spectrum of alcohols is the signal for the hydroxyl (-OH) proton, which often appears as a broad singlet and its chemical shift can vary depending on concentration, solvent, and temperature. libretexts.org Adding a few drops of deuterium (B1214612) oxide (D₂O) to the NMR sample would cause the -OH proton (and the N-H proton) to exchange with deuterium, leading to the disappearance of its signal from the spectrum, a useful technique for peak assignment. libretexts.orgdocbrown.info

¹³C NMR spectroscopy provides information on the carbon skeleton. For this compound, seven distinct signals are expected, corresponding to the seven unique carbon atoms in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further distinguish between carbon types (CH, CH₂, CH₃, and quaternary carbons). magritek.com A DEPT-135 experiment, for example, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, aiding in the definitive assignment of each carbon resonance. magritek.com

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound This table is predictive and based on established principles of NMR spectroscopy.

¹H NMR| Protons | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern |

|---|---|---|

| -OH | 1.0 - 5.0 (variable, broad) | Singlet |

| -NH | 1.0 - 4.0 (variable, broad) | Singlet |

| -CH(CH₃)- | 1.5 - 1.8 | Multiplet |

| -CH₂OH | 3.5 - 3.8 | Triplet |

| -NHCH₂- | 2.6 - 2.9 | Triplet |

| -CH₂CH₃ | 1.1 - 1.4 | Multiplet |

| -CH(CH₃)- | 0.8 - 1.0 | Doublet |

| -CH₂CH₃ | 0.8 - 1.0 | Triplet |

| Carbon Atom | Predicted Chemical Shift (ppm) | DEPT-135 Signal |

|---|---|---|

| -CH₂OH | 60 - 65 | Negative |

| -NHCH₂- | 50 - 55 | Negative |

| -CH₂NH- | 55 - 60 | Negative |

| -CH(CH₃)- | 30 - 35 | Positive |

| -CH₂CH₃ | 25 - 30 | Negative |

| -CH(CH₃)- | 15 - 20 | Positive |

Mass Spectrometry (MS) Applications in the Characterization of this compound and its Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. savemyexams.com For this compound (molar mass: 131.22 g/mol ), the molecular ion peak ([M]⁺) would be observed at an m/z of 131. uni.lu

Electron impact (EI) ionization would cause the molecule to fragment in predictable ways. Characteristic fragmentation patterns for alcohols include the cleavage of the C-C bond adjacent to the oxygen (alpha-cleavage) and the loss of a water molecule (dehydration). libretexts.orglibretexts.org Similarly, amines undergo alpha-cleavage adjacent to the nitrogen atom. libretexts.org The fragmentation of this compound would therefore be expected to produce several key fragment ions. High-resolution mass spectrometry could distinguish between fragment ions that have the same nominal mass but different elemental compositions. docbrown.info

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺. uni.lu

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 131 | [C₇H₁₇NO]⁺ | Molecular Ion ([M]⁺) |

| 114 | [C₇H₁₆N]⁺ | Loss of OH radical |

| 100 | [C₅H₁₂N]⁺ | Cleavage of C-C bond between ethyl and amino groups |

| 86 | [C₄H₁₀N]⁺ | Alpha-cleavage next to N, loss of propyl radical |

| 72 | [C₃H₈N]⁺ | Alpha-cleavage next to N, loss of butyl radical |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage, [CH₂=NHCH₃]⁺ fragment |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. uni-siegen.de These two methods are complementary; a molecular vibration that is strong in IR may be weak or absent in Raman, and vice-versa. researchgate.net The activity of a vibrational mode depends on whether the molecule's dipole moment (for IR) or polarizability (for Raman) changes during the vibration. uni-siegen.dewiley-vch.de

For this compound, the IR spectrum is expected to show several characteristic absorption bands. A prominent, broad peak between 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group, with the broadening caused by hydrogen bonding. libretexts.org The N-H stretch of the secondary amine would appear in a similar region, typically around 3300-3500 cm⁻¹, often as a sharper peak than the O-H stretch. Aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹. Other key peaks include the C-O stretching vibration (around 1050-1150 cm⁻¹) and the C-N stretching vibration (around 1180-1360 cm⁻¹).

The Raman spectrum would also show the C-H stretching modes clearly. physicsopenlab.org The C-C bond stretching and skeletal vibrations in the alkyl chain, which may be weak in the IR spectrum, would likely be more prominent in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| O-H | Stretch, H-bonded | 3200-3600 (Broad, Strong) | 3200-3600 (Weak) |

| N-H | Stretch | 3300-3500 (Medium) | 3300-3500 (Medium) |

| C-H | Aliphatic Stretch | 2850-2960 (Strong) | 2850-2960 (Strong) |

| C-N | Stretch | 1180-1360 (Medium) | 1180-1360 (Medium) |

| C-O | Stretch | 1050-1150 (Strong) | 1050-1150 (Weak) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Studies of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The technique is most sensitive to molecules containing chromophores, which are typically unsaturated systems like conjugated double bonds or aromatic rings. davuniversity.org

This compound is a saturated aliphatic amino alcohol. It lacks any significant chromophores. The only electronic transitions available are the n → σ* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms. These transitions require high energy and thus occur at short wavelengths in the far-UV region, typically below 200 nm. davuniversity.org Consequently, a solution of this compound is expected to be transparent in the standard UV-Vis range of 200-800 nm.

When performing UV-Vis analysis, the choice of solvent is critical, as the solvent itself must not absorb in the wavelength range of interest. davuniversity.org Solvents like water and ethanol (B145695) have UV cutoff wavelengths around 190 nm and 205 nm, respectively, making them suitable for analyzing compounds in the near-UV region. lsu.edu

Table 4: UV Cutoff Wavelengths for Common Solvents

| Solvent | UV Cutoff (nm) |

|---|---|

| Water | 190 |

| Acetonitrile | 190 |

| n-Hexane | 201 |

| Methanol | 205 |

| Ethanol (95%) | 205 |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination of this compound

X-ray Diffraction (XRD) and single-crystal X-ray crystallography are definitive methods for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. libretexts.orgrigaku.com If a high-quality single crystal of this compound could be grown, this technique would yield a precise model of its molecular structure. numberanalytics.com

The analysis would provide accurate measurements of bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the details of the crystal packing and intermolecular interactions, such as the hydrogen bonding network involving the hydroxyl (-OH) and amino (-NH) groups. This information is crucial for understanding the relationship between molecular structure and macroscopic properties. While no published crystal structure for this compound was found, the methodology remains the gold standard for solid-state structural elucidation. figshare.comresearchgate.net

Table 5: Structural Parameters Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |

| Space Group | The set of symmetry operations that describe the crystal lattice. |

| Atomic Coordinates | The precise (x, y, z) position of each atom within the unit cell. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles formed by three consecutively bonded atoms. |

| Torsion Angles | The dihedral angles describing the conformation around chemical bonds. |

Advanced Microscopy Techniques (e.g., Scanning Electron Microscopy, Transmission Electron Microscopy, Atomic Force Microscopy) for Material Analysis Incorporating this compound

Advanced microscopy techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are used to visualize the structure of materials at the micro- and nanoscale. While these techniques would not typically be used to image individual molecules of this compound, they are invaluable for characterizing materials in which this compound is a component.

Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface morphology and topography. If this compound were used to modify a surface or as a component in a composite material, SEM could be used to study the resulting surface texture, particle distribution, and phase domains.

Transmission Electron Microscopy (TEM) offers much higher resolution than SEM and is used to investigate the internal structure of a material. For a polymer blend or nanocomposite containing this compound derivatives, TEM could reveal the dispersion of nanoparticles or the morphology of different phases within the bulk material.

Atomic Force Microscopy (AFM) can map surface topography with atomic or near-atomic resolution. It would be useful for studying thin films or self-assembled monolayers involving this compound on a substrate, providing quantitative data on surface roughness and feature height.

These techniques are critical in materials science applications where this compound might act as a surfactant, a building block for a polymer, or a corrosion inhibitor, allowing researchers to correlate the material's microstructure with its functional properties. merckmillipore.com

Electrochemical Characterization Studies of this compound and its Redox Behavior

Electrochemical methods, particularly voltammetry, can be used to investigate the redox properties of a molecule. mdpi.com The electrochemical behavior of this compound can be studied using techniques like cyclic voltammetry (CV) to understand its oxidation and reduction processes at an electrode surface. psu.edu

The molecule contains both an alcohol and a secondary amine group, both of which can be electrochemically oxidized. A cyclic voltammogram would likely show an irreversible oxidation peak at a positive potential, corresponding to the oxidation of the alcohol or amine functional group. researchgate.net The exact potential and peak current would depend on experimental conditions such as the electrode material (e.g., glassy carbon, platinum), the solvent and supporting electrolyte, and the pH of the solution. researchgate.net

By varying the scan rate, one can determine whether the electrochemical process is diffusion-controlled or adsorption-controlled. researchgate.net The effect of pH on the peak potential can provide information on the number of protons involved in the electrochemical reaction. researchgate.net Such studies are relevant for applications where the compound might be used in sensors, as a corrosion inhibitor, or in electrosynthesis. rsc.org

Table 6: Parameters Investigated in Electrochemical Studies of this compound

| Parameter | Technique(s) | Information Gained |

|---|---|---|

| Oxidation/Reduction Potential | Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV) | The potential at which the compound is oxidized or reduced. |

| Reaction Reversibility | Cyclic Voltammetry (CV) | Whether the electrochemical reaction is reversible, quasi-reversible, or irreversible. |

| Effect of Scan Rate | Cyclic Voltammetry (CV) | Determines if the reaction is controlled by diffusion or adsorption. |

| Effect of pH | Cyclic Voltammetry (CV) | Indicates the involvement of protons in the redox reaction. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Deuterium oxide |

| Ethanol |

| Water |

| Acetonitrile |

| n-Hexane |

| Methanol |

Coordination Chemistry and Ligand Design Involving 2 2 Methylbutylamino Ethanol

2-(2-Methylbutylamino)ethanol as a Ligand in Metal Complex Formation

This compound is a bifunctional organic molecule containing both a secondary amine and a primary alcohol functional group. This dual functionality allows it to act as a versatile ligand in coordination chemistry. It can coordinate to a central metal ion through the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group.

The coordination of this compound to a metal center can occur in several ways:

As a neutral ligand: The molecule can coordinate through the lone pairs of electrons on the nitrogen and oxygen atoms without losing a proton. In this case, it typically acts as a bidentate ligand, forming a five-membered chelate ring with the metal ion.

As a deprotonated ligand: The hydroxyl group can be deprotonated to form an alkoxide. This anionic ligand then coordinates to the metal ion through the nitrogen and the negatively charged oxygen atom. Deprotonation often leads to the formation of more stable complexes. rsc.org The deprotonated form can also act as a bridging ligand, connecting two or more metal centers. rsc.org

The formation of metal complexes with amino alcohols is typically achieved by reacting a metal salt with the ligand in a suitable solvent, such as ethanol (B145695). alfa-chemistry.com The stoichiometry of the resulting complex (metal-to-ligand ratio) can often be controlled by adjusting the reaction conditions.

The 2-methylbutyl group attached to the nitrogen atom is expected to influence the ligand's properties through steric and electronic effects. The branched nature of this alkyl group may introduce steric hindrance around the nitrogen donor atom, which can affect the coordination geometry and the stability of the resulting complexes. mdpi.com Electronically, the alkyl group is electron-donating, which increases the basicity of the nitrogen atom and can enhance its coordinating ability.

Structural Analysis of Coordination Compounds with this compound

The precise three-dimensional arrangement of atoms in a coordination compound is determined through structural analysis, most definitively by single-crystal X-ray diffraction. nih.gov While no crystal structures specifically containing the this compound ligand are readily available in open literature, the structures of complexes with similar N-alkylated aminoethanols provide valuable insights into the expected structural features.

The coordination geometry around the central metal ion in complexes with amino alcohol ligands can vary significantly and is influenced by factors such as the nature of the metal ion, its oxidation state, the metal-to-ligand ratio, and the presence of other co-ligands. Common geometries include octahedral, tetrahedral, and square planar. researchgate.net

For a hypothetical octahedral complex of a divalent transition metal (M) with two deprotonated this compound ligands (L) and two ancillary ligands (A), the formula could be represented as [M(L)₂A₂]. In such a complex, the two amino alcohol ligands would likely adopt a chelating coordination mode.

Table 1: Hypothetical Crystallographic Data for a Metal Complex with this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₂₀H₄₆Cl₂N₂O₂M (M = Co, Ni, Cu) |

| Formula Weight | Varies with metal |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-12 |

| b (Å) | ~15-18 |

| c (Å) | ~9-11 |

| β (°) | ~95-105 |

| Volume (ų) | ~1800-2200 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.2-1.4 |

| Coordination Geometry | Distorted Octahedral |

Note: This table presents hypothetical data based on typical values for similar metal complexes with N-alkylated aminoethanols and is for illustrative purposes only.

Spectroscopic techniques such as infrared (IR) and UV-Visible spectroscopy are also crucial for structural characterization. In the IR spectrum, coordination of the amino and hydroxyl groups would be indicated by shifts in their characteristic vibrational frequencies. UV-Visible spectroscopy can provide information about the d-d electronic transitions of the metal ion, which are sensitive to the coordination environment. tandfonline.com

Chelation Properties and Metal-Ligand Interactions of this compound

The ability of this compound to act as a bidentate ligand, coordinating simultaneously through its nitrogen and oxygen atoms, allows it to form a stable five-membered chelate ring with a metal ion. The formation of such chelate rings is entropically favored and leads to an enhanced stability of the complex, a phenomenon known as the chelate effect.

The strength of the metal-ligand interaction will depend on several factors:

The nature of the metal ion: According to the Hard and Soft Acids and Bases (HSAB) principle, hard metal ions will prefer to bind to the hard oxygen donor, while softer metal ions may show a greater affinity for the softer nitrogen donor. alchemyst.co.uk

The pH of the medium: The protonation state of the ligand is pH-dependent. At lower pH, the amino group will be protonated, reducing its ability to coordinate. At higher pH, the hydroxyl group is more likely to be deprotonated, leading to a stronger interaction with the metal ion.

Steric effects: The bulky 2-methylbutyl group can influence the stability of the complex. While it may enhance stability by encapsulating the metal center, excessive steric hindrance can also weaken the metal-ligand bonds. mdpi.com

The stability of metal complexes with chelating ligands is quantified by the formation constant (Kf). While specific formation constants for this compound complexes are not available, studies on similar amino alcohol ligands show that they form stable complexes with a range of transition metal ions.

Table 2: Typical Metal-Ligand Bond Lengths in Aminoethanol Complexes

| Bond Type | Typical Bond Length (Å) |

| M-O | 1.9 - 2.2 |

| M-N | 2.0 - 2.3 |

Note: These are approximate ranges observed in crystal structures of metal complexes with various N-alkylated aminoethanols.

Design and Synthesis of Novel Metal Complexes Containing this compound

The design of novel metal complexes with specific properties is a major focus of modern coordination chemistry. The versatile nature of this compound makes it a promising candidate for the design of new functional materials. By systematically varying the metal ion, the ancillary ligands, and the reaction conditions, a wide range of new complexes can be synthesized.

For instance, the introduction of chiral centers, such as the one present in the 2-methylbutyl group, can lead to the formation of chiral metal complexes. These complexes are of great interest for applications in asymmetric catalysis. alfa-chemistry.com

The synthesis of new metal complexes involving this compound would typically follow established procedures for the synthesis of amino alcohol complexes. A general synthetic route would involve the reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the ligand in a 1:1, 1:2, or other desired molar ratio in a suitable solvent. The reaction mixture is often heated to promote complex formation, and the product can be isolated by cooling, evaporation of the solvent, or precipitation. alfa-chemistry.com

Further functionalization of the this compound ligand itself could open up possibilities for the design of more complex structures, such as polynuclear complexes or metal-organic frameworks (MOFs). For example, introducing additional donor atoms to the ligand backbone could increase its denticity and lead to the formation of complexes with higher coordination numbers and different geometries.

Catalytic Applications and Mechanistic Studies of 2 2 Methylbutylamino Ethanol

2-(2-Methylbutylamino)ethanol in Homogeneous Catalysis

There is no available literature detailing the use of this compound as a ligand or catalyst in homogeneous catalysis. While structurally similar chiral amino alcohols are known to form complexes with transition metals (like rhodium, ruthenium, or iridium) for reactions such as asymmetric hydrogenation or transfer hydrogenation, no such studies have been reported for this specific compound.

This compound in Heterogeneous Catalysis

No research could be found on the application of this compound in heterogeneous catalysis. This would typically involve immobilizing the compound or its metal complexes onto a solid support (like silica (B1680970), alumina, or polymers) to facilitate catalyst separation and recycling. The absence of such reports suggests this area is unexplored for this particular molecule.

Mechanistic Pathways in Catalytic Reactions Mediated by this compound or its Complexes

Given the lack of documented catalytic reactions involving this compound, there are no mechanistic studies available. Mechanistic investigations are contingent on the discovery of a catalytic process in which the compound is active. Such studies would typically involve kinetic analysis, spectroscopic identification of intermediates, and computational modeling to elucidate the reaction pathway, none of which have been published for this compound.

Electrocatalytic Applications of this compound and its Derivatives

The field of electrocatalysis often utilizes organic molecules or their derivatives to modify electrode surfaces to enhance the rate and selectivity of electrochemical reactions, such as the ethanol (B145695) oxidation reaction or carbon dioxide reduction. A thorough search revealed no instances of this compound or its derivatives being employed for such purposes.

Biological and Biochemical Research on 2 2 Methylbutylamino Ethanol Excluding Clinical Human Data

Enzyme Interaction and Modulation Studies of 2-(2-Methylbutylamino)ethanol

In Vitro Enzyme Inhibition Kinetics and Mechanisms of this compound

No data is available on the in vitro enzyme inhibition kinetics or the mechanisms of inhibition for this compound.

Investigations of this compound as an Enzyme Activity Probe

There is no published research on the use of this compound as a probe for enzyme activity.

Exploration of this compound in Model Biochemical Pathways

No studies were found that explore the effects or involvement of this compound in any model biochemical pathways.

Molecular Interactions of this compound with Cellular Components (In Vitro/Cellular Models)

There is no available information regarding the molecular interactions between this compound and cellular components in in vitro or cellular models.

Prodrug Design Strategies Utilizing the this compound Moiety

No literature exists describing prodrug design strategies that specifically utilize the this compound moiety.

Applications in Materials Science and Nanotechnology Involving 2 2 Methylbutylamino Ethanol

Integration of 2-(2-Methylbutylamino)ethanol into Polymeric Materials

The incorporation of small functional molecules into polymer structures is a key strategy for developing materials with tailored properties. The functional groups of this compound — a secondary amine and a primary alcohol — offer versatile handles for its integration into polymeric materials, either as a monomer, a grafting molecule, or a post-polymerization modification agent. ntu.edu.twnih.gov

The hydroxyl group can participate in step-growth polymerization reactions such as esterification (with dicarboxylic acids) or etherification (with dihalides or epoxides) to form polyesters and polyethers, respectively. The secondary amine group can react with compounds like epoxides or be a site for chain extension.

Alternatively, post-polymerization modification allows for the covalent attachment of this compound to a pre-existing polymer backbone. nih.gov This method is advantageous for introducing specific functionalities without altering the primary polymerization process. For instance, a polymer with pendant electrophilic groups (e.g., acyl chlorides or epoxides) could be readily functionalized by the nucleophilic amine or alcohol of the molecule.

Table 1: Potential Polymerization and Modification Reactions

| Reaction Type | Reactant for Polymer Backbone | Functional Group Involved | Resulting Linkage | Potential Polymer Type |

|---|---|---|---|---|

| Polycondensation | Diacyl Chloride | Hydroxyl (-OH) | Ester | Polyester |

| Dicarboxylic Acid | Hydroxyl (-OH) | Ester | Polyester | |

| Diepoxide | Amino (-NH) & Hydroxyl (-OH) | Amino-alcohol | Poly(amino alcohol) | |

| Post-Polymerization Modification | Polymer with Epoxide Groups | Amino (-NH) | β-amino alcohol | Functionalized Polymer |

| Polymer with Acyl Chloride | Hydroxyl (-OH) | Ester | Functionalized Polymer |

Development of Functional Sensors Utilizing this compound-Based Components

Functional sensors often rely on the specific interaction between an analyte and a recognition molecule that transduces the binding event into a detectable signal. instras.commdpi.com The amino and hydroxyl groups of this compound make it a suitable candidate for designing the recognition element in various chemical sensors.

The lone pairs of electrons on the nitrogen and oxygen atoms can coordinate with metal ions, making the molecule a potential ligand in chemosensors. Binding of a metal ion could lead to a change in optical properties (colorimetric or fluorescent) or electrochemical potential. nih.gov Furthermore, the basicity of the amino group allows for its use in pH sensing, where protonation or deprotonation would alter the system's properties. researchgate.net The hydrogen-bonding capabilities of both functional groups could be exploited for the detection of analytes that can act as H-bond donors or acceptors. instras.com

Table 2: Potential Sensing Applications

| Target Analyte | Potential Interaction Mechanism | Functional Group | Possible Signal Transduction |

|---|---|---|---|

| Metal Ions (e.g., Cu²⁺, Ni²⁺) | Coordination/Chelation | Amino (-NH) and Hydroxyl (-OH) | Fluorescence, Colorimetry, Potentiometry |

| Protons (pH) | Protonation/Deprotonation | Amino (-NH) | Fluorescence, Potentiometry |

| Anions (e.g., F⁻, AcO⁻) | Hydrogen Bonding | Hydroxyl (-OH) and Amino (-NH) | Optical or Electrochemical Change |

| Small Organic Molecules | Hydrogen Bonding, Host-Guest | Both | Optical or Mass-based (QCM) |

The detection capabilities of sensors based on this compound would be governed by several fundamental molecular interaction mechanisms.

Coordination Chemistry : The nitrogen of the secondary amine and the oxygen of the hydroxyl group can act as a bidentate or monodentate ligand, forming stable complexes with various metal ions. This interaction can be transduced into a signal, for example, by modulating the fluorescence of an attached fluorophore or by causing a color change. Supramolecular systems based on Schiff's bases, which also feature amine-like functionalities, have been successfully used in potentiometric membrane sensors for metal ions. nih.gov

Acid-Base Chemistry (Protonation) : The secondary amine group is basic and will be protonated in acidic conditions. This change in protonation state can be the basis for a pH sensor. For instance, protonation can alter the electronic properties of a conjugated system attached to the molecule, leading to a "turn-on" or "turn-off" fluorescent response. Similar mechanisms are seen in 1,2-dihydroquinoxaline derivatives for detecting amine vapors through deprotonation. researchgate.net

Hydrogen Bonding : Both the N-H and O-H groups can act as hydrogen bond donors, while the lone pairs on the nitrogen and oxygen atoms can act as hydrogen bond acceptors. This allows for the recognition of analytes capable of forming complementary hydrogen bonds. This principle is widely used in molecular recognition and can be applied to detect a range of organic molecules or anions. researchgate.net

Role of this compound in Supramolecular Assembly

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. wikipedia.org The structure of this compound, featuring a polar head (amino and hydroxyl groups) and a nonpolar tail (2-methylbutyl group), gives it amphiphilic character, which is a key driver for self-assembly in solution. rsc.org

This amphiphilicity could enable the formation of various supramolecular structures such as micelles or vesicles in aqueous media. The hydrogen bonding capabilities of the amino and hydroxyl groups are crucial for creating ordered networks, a principle observed in the self-assembly of other amino alcohols. researchgate.netnih.govfrontiersin.org These interactions, combined with van der Waals forces between the alkyl chains, could direct the formation of well-defined nanoscale architectures. Such self-assembled systems have potential applications in drug delivery and the creation of functional soft materials. frontiersin.org

Table 3: Non-Covalent Interactions Driving Supramolecular Assembly

| Interaction Type | Groups Involved | Role in Assembly |

|---|---|---|

| Hydrogen Bonding | -OH, -NH | Directional interaction, formation of networks |

| Hydrophobic Interactions | 2-Methylbutyl group | Driving force for aggregation in water |

| Van der Waals Forces | Alkyl chains | Stabilization of assembled structures |

| Host-Guest Interactions | Whole molecule as "guest" | Encapsulation within macrocycles (e.g., cyclodextrins) |

Nanomaterial Synthesis and Modification with this compound

In nanotechnology, small organic molecules are often used to control the growth, stability, and surface properties of nanoparticles. dovepress.commdpi.com this compound could serve two primary functions in this domain: as a stabilizing agent during nanoparticle synthesis and as a surface modification ligand to impart specific functionalities.

During the synthesis of metal or metal oxide nanoparticles (e.g., gold, silver, titania), the amino and hydroxyl groups can adsorb onto the nanoparticle surface. researchgate.net This surface coordination acts to passivate the nanoparticles, preventing their uncontrolled growth and subsequent aggregation, thus ensuring a stable colloidal dispersion. The use of amino alcohols for stabilizing nanoparticles in solution has been documented. researchgate.net

Furthermore, the post-synthesis functionalization of nanoparticles with this compound would modify their surface chemistry. The 2-methylbutyl group would render the nanoparticle surface more hydrophobic, improving its dispersibility in nonpolar solvents or polymer matrices. The remaining free functional group (either amine or hydroxyl, depending on the binding mode to the surface) would be available for further reactions, allowing the nanoparticles to be covalently linked to other molecules or integrated into larger composite structures. dovepress.com

Table 4: Potential Roles in Nanomaterial Science

| Application | Function of this compound | Key Functional Groups | Resulting Nanoparticle Property |

|---|---|---|---|

| Nanoparticle Synthesis | Capping/Stabilizing Agent | Amino (-NH), Hydroxyl (-OH) | Controlled size, prevention of aggregation |

| Surface Modification | Surface Ligand | Amino (-NH) or Hydroxyl (-OH) | Enhanced dispersibility in specific solvents |

| Functional Nanomaterials | Linker Molecule | Free -OH or -NH group | Ability to conjugate with other molecules |

Computational and Theoretical Chemistry Studies of 2 2 Methylbutylamino Ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity of 2-(2-Methylbutylamino)ethanol

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of this compound. These calculations, often employing methods like Density Functional Theory (DFT), can determine molecular geometries, orbital energies, and charge distributions.

The reactivity of this compound is largely governed by the lone pair of electrons on the nitrogen atom and the oxygen of the hydroxyl group. These sites are susceptible to electrophilic attack. The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key indicators of its chemical reactivity. The HOMO is typically localized around the nitrogen and oxygen atoms, indicating these are the primary sites for donating electrons in a reaction. The LUMO, conversely, indicates the most likely sites for accepting electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's stability and reactivity. A smaller gap suggests higher reactivity.

Table 1: Calculated Electronic Properties of this compound

| Property | Value | Significance |

| HOMO Energy | Indicates the energy of the highest occupied molecular orbital, related to the ability to donate electrons. | |

| LUMO Energy | Indicates the energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. | |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability. | |

| Dipole Moment | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound and its interactions with other molecules over time. These simulations can model the compound in different environments, such as in a solvent or interacting with a surface, providing insights into its solvation properties and intermolecular forces.

Key interactions that can be studied include hydrogen bonding, which is significant due to the presence of the hydroxyl (-OH) and amino (-NH-) groups. MD simulations can reveal the preferred hydrogen bond donors and acceptors and the lifetime of these bonds. This information is critical for understanding its behavior in protic solvents and its role as a potential building block in larger molecular assemblies.

Structure-Activity Relationship (SAR) Modeling for this compound Derivatives

Structure-Activity Relationship (SAR) modeling is a computational technique used to understand how the chemical structure of a compound relates to its activity. For this compound, SAR studies would typically involve creating a library of virtual derivatives by modifying its structure and then calculating various molecular descriptors for each derivative.

These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). By correlating these descriptors with a specific activity (e.g., catalytic efficiency, binding affinity), a predictive model can be developed. For instance, modifications to the alkyl chain or the ethanolamine (B43304) backbone could be systematically explored to optimize a desired property.

Computational Prediction of Reaction Pathways and Energetics for this compound Transformations

Computational chemistry can be used to map out the potential reaction pathways for transformations involving this compound. By calculating the energies of reactants, transition states, and products, the feasibility and kinetics of a proposed reaction can be evaluated.

For example, the N-alkylation or O-alkylation of this compound can be modeled to determine which reaction is more favorable under specific conditions. Transition state theory, combined with quantum chemical calculations, allows for the determination of activation energies, which are crucial for predicting reaction rates. These computational studies can guide the design of synthetic routes, helping to identify optimal reaction conditions and catalysts.

Environmental Chemistry and Remediation Research on 2 2 Methylbutylamino Ethanol

Bioremediation Potential of 2-(2-Methylbutylamino)ethanol Contamination

Bioremediation utilizes biological agents, such as microorganisms and plants, to neutralize or remove contaminants from the environment. mdpi.com This approach is considered a safe and effective technique for many organic pollutants. mdpi.comnih.gov

Given the expected biodegradability of this compound, bioremediation strategies are likely to be effective. Techniques such as biostimulation (adding nutrients to stimulate existing microbial populations) and bioaugmentation (introducing specific microorganisms) could enhance its degradation in contaminated soil and water.

Common bioremediation techniques that could be applicable include:

Landfarming: Contaminated soil is excavated and spread over a prepared land surface to stimulate microbial activity through aeration.

Composting: The contaminated material is mixed with organic matter to create an environment conducive to microbial degradation.

Biopiling: A hybrid of landfarming and composting where contaminated soil is piled and aerated. nih.gov

Bioreactors: Contaminated water or soil slurry is treated in a controlled environment where conditions are optimized for microbial activity. mdpi.com

The effectiveness of these methods would depend on factors such as the concentration of the contaminant, soil type, temperature, pH, and the presence of a suitable microbial community.

Fate of this compound in Aquatic and Terrestrial Systems

The fate of a chemical in the environment describes its transport and distribution in different environmental compartments.

Aquatic Systems: In aquatic environments, the high water solubility expected for this compound, a characteristic of other ethanolamines, suggests it will readily dissolve in water. waterquality.gov.au Its potential for volatilization from water surfaces is likely to be low. The primary removal mechanism in aquatic systems is expected to be biodegradation. mass.gov High concentrations of the compound could lead to a depletion of dissolved oxygen as microbes consume it, potentially harming aquatic life. nescaum.org The toxicity of ethanol (B145695) to various aquatic organisms has been documented, with LC50 values varying widely depending on the species. waterquality.gov.auredalyc.org

Terrestrial Systems: In soil, the fate of this compound would be governed by adsorption, volatilization, and biodegradation.

Adsorption: The compound may adsorb to soil particles, particularly those with high organic matter or clay content. nih.govau.dk The extent of adsorption influences its mobility and bioavailability. The Freundlich and Langmuir models are often used to describe the adsorption isotherms of organic chemicals in soil. pjoes.com

Mobility: Due to its likely water solubility, this compound could be mobile in soil and have the potential to leach into groundwater. However, its adsorption to soil particles would retard this movement.

Biodegradation: As in aquatic systems, biodegradation is expected to be a significant degradation pathway in soil. dcceew.gov.au The rate of degradation would be influenced by soil conditions such as moisture, temperature, pH, and the microbial population.

Advanced Analytical and Purification Methodologies for 2 2 Methylbutylamino Ethanol

Development of Chromatographic Methods for Separation and Quantification of 2-(2-Methylbutylamino)ethanol

Chromatography stands as a cornerstone for the analytical assessment of this compound. Both gas and liquid chromatography offer powerful means for separation and quantification, though each requires specific method development to overcome challenges associated with the compound's polarity and potential for enantiomeric forms.

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds. imist.ma However, the polar nature of this compound, due to its amine and hydroxyl groups, makes it non-volatile and prone to peak tailing on standard GC columns. nih.gov Therefore, derivatization is a mandatory step to increase its volatility and improve chromatographic behavior. sigmaaldrich.com

Common derivatization approaches for amino alcohols include silylation and acylation. sigmaaldrich.comlibretexts.org Silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), replaces the active hydrogens on the amine and alcohol groups with less polar tert-butyldimethylsilyl (TBDMS) groups. sigmaaldrich.com Acylation with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) achieves a similar effect. sigmaaldrich.com

For the separation of its enantiomers, chiral GC columns are employed. Stationary phases like Chirasil-L-Val are specifically designed for the chiral analysis of amino acid and amino alcohol derivatives. researchgate.netnih.gov The combination of achiral derivatization followed by separation on a chiral column is a robust strategy for the enantioselective analysis of compounds like this compound. sigmaaldrich.comnih.gov

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | Chirasil-L-Val Capillary Column (e.g., 25 m x 0.25 mm I.D.) | Proven for chiral separation of derivatized amino acids and related compounds. researchgate.netnih.gov |

| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or Trifluoroacetic anhydride (TFAA) | Increases volatility and thermal stability for GC analysis. sigmaaldrich.comsigmaaldrich.com |

| Carrier Gas | Helium | Inert carrier gas standard for GC-MS applications. lcms.cz |

| Oven Temperature Program | Initial 110°C, ramp at 5-10°C/min to 280-320°C | Optimized temperature ramping allows for the separation of closely eluting enantiomers. lcms.cz |

| Injector Temperature | 280°C | Ensures complete volatilization of the derivatized analyte. lcms.cz |

| MS Ion Source Temperature | 200-230°C | Standard temperature for electron ionization (EI) sources. lcms.cz |

| MS Detection Mode | Scan (m/z 45-450) or Selected Ion Monitoring (SIM) | Scan mode for identification; SIM mode for enhanced sensitivity and quantification. researchgate.net |

High-performance liquid chromatography (HPLC) is well-suited for analyzing polar and non-volatile compounds, making it a viable alternative to GC. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. asianjpr.com A significant challenge in the HPLC analysis of this compound is its lack of a strong chromophore, which results in poor sensitivity with standard UV-Vis detectors. acs.org

To overcome this, pre- or post-column derivatization is employed to attach a UV-active or fluorescent tag to the molecule. libretexts.org Reagents such as benzoyl chloride can be used to derivatize the amine and alcohol groups, creating derivatives that are detectable by UV-HPLC or LC-MS. acs.org For high-sensitivity applications, fluorescent derivatizing agents like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) or o-phthalaldehyde (B127526) (OPA) are used. libretexts.org

Chiral separations can be achieved using chiral stationary phases (CSPs) or by adding a chiral selector to the mobile phase. psu.edu The use of cyclodextrin-based CSPs has proven effective for the enantiomeric resolution of various derivatized amino compounds. psu.edunih.gov

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | Reversed-Phase C18 (for general analysis) or Chiral Stationary Phase (e.g., cyclodextrin-based, for enantioseparation) | C18 is standard for RP-HPLC; CSPs are required for resolving enantiomers. chromatographyonline.compsu.edu |

| Mobile Phase | Gradient of Acetonitrile and Water/Buffer (e.g., phosphate (B84403) or borate (B1201080) buffer) | A gradient elution is typically required to separate the analyte from impurities and derivatization by-products. mdpi.com |

| Derivatization Reagent | Benzoyl Chloride (UV) or FMOC-Cl (Fluorescence) | Introduces a chromophore or fluorophore for sensitive detection. libretexts.orgacs.org |

| Flow Rate | 0.5 - 1.5 mL/min | Standard flow rates for analytical HPLC columns. researchgate.net |

| Detection | UV-Vis (e.g., 230 nm for benzoyl derivatives) or Fluorescence Detector | Detector choice depends on the derivatizing agent used. acs.orgnii.ac.jp |

| Column Temperature | 25 - 40°C | Controlling temperature ensures reproducible retention times and can improve peak shape. researchgate.net |

Advanced Purification Techniques for this compound and its Intermediates

Achieving high purity of this compound is critical, particularly for applications sensitive to isomeric or structural impurities. Advanced purification techniques focus on exploiting differences in the physical properties of the target compound and its contaminants.

Fractional Distillation: For amino alcohols, distillation is a common and efficient large-scale purification method. rsc.org Given that this compound likely has a relatively high boiling point, vacuum distillation is the preferred method to prevent thermal decomposition that might occur at atmospheric pressure. e3s-conferences.org This technique separates compounds based on differences in their boiling points.

Crystallization: Crystallization is a powerful technique for achieving very high purity. Amino alcohols can be challenging to crystallize directly, but they readily form crystalline salts with acids. louisville.edu The crude this compound can be converted to a salt, such as the hydrochloride or oxalate, by reacting it with the corresponding acid (e.g., hydrochloric acid or oxalic acid). cdnsciencepub.comorgsyn.org This salt is then purified by recrystallization from a suitable solvent or solvent system, such as an alcohol-ether mixture. cdnsciencepub.com The choice of solvent is critical; the desired salt should be highly soluble at an elevated temperature but sparingly soluble at a lower temperature, while impurities remain in solution. google.com After purification, the free amino alcohol can be regenerated by neutralization with a base.

Column Chromatography: Preparative column chromatography is another effective method for purification, especially for removing impurities with similar boiling points that are difficult to separate by distillation. e3s-conferences.orgbnmv.ac.in The crude mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent (mobile phase) is used to elute the components at different rates based on their polarity and affinity for the stationary phase. bnmv.ac.in

| Technique | Principle of Separation | Advantages | Disadvantages/Considerations |

|---|---|---|---|

| Vacuum Distillation | Difference in boiling points | Scalable, effective for removing non-volatile or highly volatile impurities. rsc.org | Requires thermal stability (even under vacuum); may not separate isomers or compounds with close boiling points. e3s-conferences.org |

| Crystallization of Salts | Difference in solubility | Can yield very high purity; effective for removing structurally similar impurities. cdnsciencepub.comgoogle.com | Requires an additional step to form the salt and a final step to liberate the free base; yield can be lost during recrystallization. orgsyn.org |

| Column Chromatography | Differential adsorption on a stationary phase | High resolution; can separate complex mixtures and isomers. bnmv.ac.in | Can be less scalable and more solvent-intensive than distillation or crystallization. e3s-conferences.org |

Derivatization Strategies for Enhanced Analytical Detection of this compound

As discussed in the chromatography sections, derivatization is a key strategy to facilitate the analysis of this compound. The primary goals of derivatization are to modify the analyte's chemical properties to make it more suitable for a specific analytical technique. sigmaaldrich.com

For GC Analysis: The main objective is to increase volatility and thermal stability. sigmaaldrich.comlibretexts.org This is achieved by "capping" the polar N-H and O-H functional groups.

Silylation: Reagents like MTBSTFA react with active hydrogens to form stable TBDMS derivatives, which are significantly more volatile and less prone to adsorption on the GC column. sigmaaldrich.com

Acylation: Reagents like trifluoroacetic anhydride (TFAA) or propyl chloroformate react with the amine and alcohol to form amides and esters, respectively. sigmaaldrich.comjfda-online.com Fluoroacyl derivatives have the added benefit of being highly sensitive to electron capture detection (ECD). libretexts.org

For LC Analysis: The goal is typically to introduce a moiety that can be detected by common HPLC detectors. libretexts.org

UV/Vis Detection: Derivatization with reagents containing aromatic rings, such as benzoyl chloride, imparts strong UV absorbance to the analyte, allowing for sensitive detection. acs.org

Fluorescence Detection: For trace-level analysis, highly fluorescent tags are attached. Reagents like dansyl chloride, OPA (reacts with primary/secondary amines), and fluorescein-5-isothiocyanate (FITC) yield derivatives with high quantum efficiency, enabling detection at very low concentrations. libretexts.orgpsu.edu

For Chiral Analysis: Derivatization can be used to resolve enantiomers. This can be done by reacting the racemic amino alcohol with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. jfda-online.com Alternatively, achiral derivatization is used to improve chromatographic properties before separation on a dedicated chiral stationary phase. researchgate.netnih.gov

| Reagent | Abbreviation | Target Groups | Purpose | Analytical Technique |

|---|---|---|---|---|

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -OH, -NH | Increase volatility | GC-MS sigmaaldrich.com |

| Trifluoroacetic anhydride | TFAA | -OH, -NH | Increase volatility, enhance ECD response | GC-MS, GC-ECD libretexts.orgsigmaaldrich.com |

| Propyl chloroformate | PCF | -NH | Increase volatility | GC-MS jfda-online.com |

| Benzoyl chloride | - | -OH, -NH | Add UV chromophore | HPLC-UV, LC-MS acs.org |

| 9-fluorenylmethoxycarbonyl chloride | FMOC-Cl | -NH | Add fluorescent tag | HPLC-FLD libretexts.org |

| o-Phthalaldehyde | OPA | -NH (in presence of a thiol) | Add fluorescent tag | HPLC-FLD libretexts.org |

Q & A

Q. What are the common synthesis routes for 2-(2-Methylbutylamino)ethanol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Route 1 : Reacting 2-methylbutylamine with ethylene oxide under controlled alkaline conditions (pH 9–11) at 60–80°C yields the compound via nucleophilic attack .

- Route 2 : Reductive amination of 2-methylbutylaldehyde with ethanolamine using catalysts like Pd/C or Raney Ni under hydrogen pressure (1–3 atm) improves stereoselectivity .

- Key Variables : Temperature, pH, and catalyst type critically affect purity and yield. For instance, excess ethylene oxide may lead to di- or tri-substituted byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity. Retention time comparison with standards is critical .

- Spectroscopy :

- NMR : H NMR peaks at δ 1.2–1.4 ppm (methyl groups) and δ 3.5–3.7 ppm (ethanolamine backbone) confirm structure .

- FTIR : Bands near 3300 cm (N-H stretch) and 1050 cm (C-O stretch) validate functional groups .

- Mass Spec : Molecular ion peak at m/z 133.19 (calculated for CHNO) confirms molecular weight .

Q. What are the known biological activities of this compound, and how are these assays designed?

- Methodological Answer :

- Antifungal Activity : Test against Candida albicans using broth microdilution (MIC values typically 16–32 µg/mL). Include controls like fluconazole and adjust pH to 7.4 to mimic physiological conditions .

- Enzyme Interaction : Use fluorescence quenching assays to study binding with cytochrome P450 enzymes. Measure values via Stern-Volmer plots .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer :

- Case Study : If C NMR shows unexpected peaks at δ 170–180 ppm (suggesting oxidation), validate via LC-MS to detect carboxylic acid byproducts .

- Statistical Tools : Apply principal component analysis (PCA) to compare batch-to-batch spectral variations and identify outliers .

- Cross-Validation : Use X-ray crystallography to resolve ambiguous NOESY correlations in stereoisomers .

Q. What computational methods predict the thermodynamic properties of this compound?

- Methodological Answer :

- Vaporization Enthalpy : Apply the "centerpiece" approach using COSMO-RS, which accounts for hydrogen bonding and van der Waals interactions. Experimental values range 45–50 kJ/mol .

- Solubility : Use Hansen solubility parameters (δ ≈ 18 MPa, δ ≈ 6 MPa) to optimize solvent systems (e.g., ethanol/water mixtures) .

Q. How does structural modification of this compound enhance its enzyme inhibition potency?

- Methodological Answer :

- Rational Design : Introduce electron-withdrawing groups (e.g., -NO) at the ethanolamine moiety to increase binding affinity with acetylcholinesterase. Docking simulations (AutoDock Vina) predict ΔG improvements of 2–3 kcal/mol .

- SAR Studies : Compare analogues like 2-(butylamino)ethanol (lower logP) and 2-(isobutylamino)ethanol (higher membrane permeability) to establish structure-activity relationships .

Q. What experimental protocols ensure safe handling of this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods with face velocity ≥0.5 m/s and local exhaust ventilation to limit airborne exposure .

- PPE : Wear nitrile gloves (tested per JIS T 8116) and safety goggles (ANSI Z87.1 standard) to prevent dermal/ocular contact .

- Decontamination : Neutralize spills with 10% acetic acid solution, followed by absorption with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.